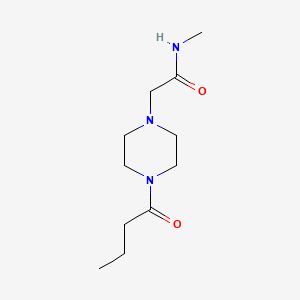
4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide, also known as CPYC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPYC belongs to the oxadiazole family and is a heterocyclic compound with a pyridine ring.
Mechanism of Action
The exact mechanism of action of 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide is not fully understood. However, studies have shown that 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide exhibits anti-tumor activity by inducing apoptosis in cancer cells. 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide has also been shown to bind to copper ions, which may be responsible for its fluorescence properties.
Biochemical and Physiological Effects
4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide has been shown to exhibit anti-tumor activity in vitro against human lung cancer cells. 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide has also been shown to bind to copper ions, which may have implications for copper metabolism in biological systems.
Advantages and Limitations for Lab Experiments
One advantage of 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide is its potential use as a fluorescent probe for the detection of copper ions in biological samples. However, one limitation of 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide is its limited solubility in water, which may affect its use in biological systems.
Future Directions
There are several future directions for the study of 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide. One direction is the development of 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide derivatives with improved solubility and anti-tumor activity. Another direction is the study of 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide as a potential treatment for other types of cancer. Additionally, further research is needed to fully understand the mechanism of action of 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide and its implications for copper metabolism in biological systems. Finally, 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide may have potential applications in other fields, such as catalysis and organic synthesis, which should be explored in future studies.
Conclusion
In conclusion, 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide has been shown to exhibit anti-tumor activity in vitro against human lung cancer cells and has potential use as a fluorescent probe for the detection of copper ions in biological samples. 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide has limitations such as its limited solubility in water, but future directions for the study of 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide include the development of 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide derivatives with improved solubility and anti-tumor activity, as well as further research to fully understand its mechanism of action and potential applications in other fields.
Synthesis Methods
4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-chloronicotinic acid with hydrazine hydrate to form 2-chloronicotinic acid hydrazide. The hydrazide is then reacted with phenyl isocyanate to form the oxadiazole ring, followed by chlorination of the pyridine ring using thionyl chloride to form the final product, 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide.
Scientific Research Applications
4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide has been shown to exhibit anti-tumor activity in vitro against human lung cancer cells. 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide has also been studied for its potential use as a fluorescent probe for the detection of copper ions in biological samples. In material science, 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide has been used as a ligand for the synthesis of metal-organic frameworks. In analytical chemistry, 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide has been used as a derivatization reagent for the determination of amino acids in biological samples.
properties
IUPAC Name |
4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O2/c15-10-6-7-16-11(8-10)12(20)17-14-19-18-13(21-14)9-4-2-1-3-5-9/h1-8H,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQNTSWBWPCKLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=NC=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-3-(trifluoromethoxy)benzenesulfonamide](/img/structure/B7567116.png)
![N-[[4-(dimethylamino)phenyl]methyl]-N-methylbutanamide](/img/structure/B7567123.png)
![N-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-2-amine](/img/structure/B7567131.png)
![1-[2-[[(4-Fluorophenyl)-phenylmethyl]amino]acetyl]imidazolidin-2-one](/img/structure/B7567140.png)
![1-[[4-(2,6-Dimethylmorpholine-4-carbonyl)anilino]methyl]-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7567153.png)


![1-[[2-(3,4-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7567177.png)
![2-[(4-Tert-butylphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567184.png)
![2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567191.png)
![8-Bromo-1,3-dimethyl-9-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione](/img/structure/B7567198.png)
![2-[(5-Bromo-2-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567204.png)
![Cyclopropyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7567210.png)